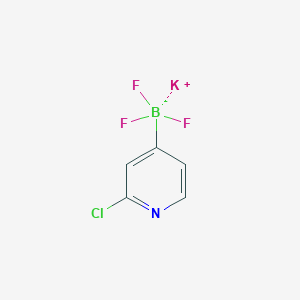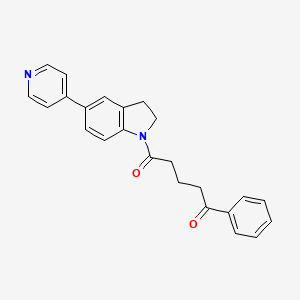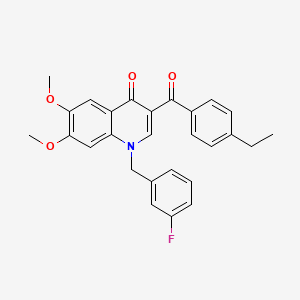
Potassium (2-chloropyridin-4-yl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (2-chloropyridin-4-yl)trifluoroborate, also known as KCTF, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. KCTF is a boron-containing compound that is widely used in organic synthesis, catalysis, and medicinal chemistry.
作用機序
The mechanism of action of Potassium (2-chloropyridin-4-yl)trifluoroborate is not well understood. However, it is believed that Potassium (2-chloropyridin-4-yl)trifluoroborate acts as a boron source in catalysis reactions and forms stable complexes with transition metals. The boron atom in Potassium (2-chloropyridin-4-yl)trifluoroborate can also act as an electrophile, which can react with nucleophiles to form new carbon-carbon bonds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Potassium (2-chloropyridin-4-yl)trifluoroborate. However, it has been reported that Potassium (2-chloropyridin-4-yl)trifluoroborate is non-toxic and does not have any significant adverse effects on human health. Potassium (2-chloropyridin-4-yl)trifluoroborate has also been used as a fluorescent probe for the detection of metal ions in biological samples.
実験室実験の利点と制限
The advantages of using Potassium (2-chloropyridin-4-yl)trifluoroborate in lab experiments include its high solubility in organic solvents, its stability under various reaction conditions, and its ability to form stable complexes with transition metals. However, the limitations of using Potassium (2-chloropyridin-4-yl)trifluoroborate include its high cost and limited availability.
将来の方向性
There are several future directions for the use of Potassium (2-chloropyridin-4-yl)trifluoroborate in scientific research. One potential application is the use of Potassium (2-chloropyridin-4-yl)trifluoroborate as a ligand in the development of new catalysts for organic synthesis. Another potential application is the use of Potassium (2-chloropyridin-4-yl)trifluoroborate as a fluorescent probe for the detection of metal ions in biological samples. Additionally, Potassium (2-chloropyridin-4-yl)trifluoroborate can be used in the development of new materials with unique properties. Further research is needed to explore the potential applications of Potassium (2-chloropyridin-4-yl)trifluoroborate in various fields of science.
In conclusion, Potassium (2-chloropyridin-4-yl)trifluoroborate is a boron-containing compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. Potassium (2-chloropyridin-4-yl)trifluoroborate has been extensively used in organic synthesis, catalysis, and medicinal chemistry. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Potassium (2-chloropyridin-4-yl)trifluoroborate have been discussed in this paper. Further research is needed to explore the potential applications of Potassium (2-chloropyridin-4-yl)trifluoroborate in various fields of science.
合成法
Potassium (2-chloropyridin-4-yl)trifluoroborate can be synthesized using various methods, including Suzuki-Miyaura cross-coupling reaction, copper-catalyzed boronation, and palladium-catalyzed borylation. Among these methods, the Suzuki-Miyaura cross-coupling reaction is the most commonly used method for the synthesis of Potassium (2-chloropyridin-4-yl)trifluoroborate. This method involves the reaction of 2-chloropyridine-4-boronic acid with potassium trifluoroborate in the presence of a palladium catalyst and a base.
科学的研究の応用
Potassium (2-chloropyridin-4-yl)trifluoroborate has been extensively used in scientific research due to its unique properties, such as its ability to form stable complexes with transition metals and its high solubility in organic solvents. Potassium (2-chloropyridin-4-yl)trifluoroborate has been used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials science. It has also been used as a ligand in catalysis reactions, such as Suzuki-Miyaura cross-coupling reaction, Heck reaction, and Sonogashira coupling reaction.
特性
IUPAC Name |
potassium;(2-chloropyridin-4-yl)-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BClF3N.K/c7-5-3-4(1-2-11-5)6(8,9)10;/h1-3H;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJDEMNUMMCTRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=NC=C1)Cl)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BClF3KN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (2-chloropyridin-4-yl)trifluoroborate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2896110.png)

![N1-(2-methoxyphenethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2896112.png)
![1'-{[1,1'-Biphenyl]-4-carbonyl}-4-methoxy-1,4'-bipiperidine](/img/structure/B2896114.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2896116.png)


![ethyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2896120.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2896128.png)
![2-Chloro-5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]sulfonyl}pyridine](/img/structure/B2896129.png)

![4-butoxy-N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2896131.png)
![4-[3-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol](/img/structure/B2896132.png)